molecular formula C25H17ClFN3O3S B2881983 N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895649-49-7

N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2881983
CAS No.: 895649-49-7
M. Wt: 493.94
InChI Key: CFZDFHJSQCPVTD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O3S and its molecular weight is 493.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity
A study by Sunder and Maleraju (2013) involved the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide and testing for anti-inflammatory activity. Eight derivatives were synthesized and assayed for their anti-inflammatory properties. Compounds within this series showed significant to moderate anti-inflammatory activities, highlighting their potential therapeutic applications in inflammatory conditions Sunder & Maleraju, 2013.

Anti-Lung Cancer Activity
Hammam et al. (2005) synthesized compounds closely related to this compound, focusing on their anticancer activity, particularly against lung cancer. These synthesized compounds demonstrated significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, indicating their potential as novel anticancer agents Hammam et al., 2005.

Radioligand Imaging with PET
Dollé et al. (2008) reported on a novel series of compounds for imaging the translocator protein (18 kDa) using PET, which includes derivatives of the chemical structure . Specifically, they detailed the synthesis of DPA-714, a compound designed with a fluorine atom for labeling with fluorine-18, facilitating in vivo imaging with positron emission tomography (PET). This research highlights the potential use of these compounds in neuroimaging and the study of neuroinflammation Dollé et al., 2008.

Antimicrobial Activity
Kerru et al. (2019) explored the synthesis of novel thienopyrimidine linked rhodanine derivatives, including compounds similar to the specified chemical structure, and assessed their antimicrobial activity. Their findings indicate that some compounds in this series exhibit potent antibacterial and antifungal activities, suggesting their potential application in treating microbial infections Kerru et al., 2019.

Synthesis of Fused Thiazolopyrimidinones
Janardhan et al. (2014) investigated the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, including the synthesis of compounds related to the specified chemical structure. Their research contributes to the development of novel heterocyclic compounds with potential pharmacological activities Janardhan et al., 2014.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O3S/c1-14-6-2-4-8-19(14)30-24(32)23-22(16-7-3-5-9-20(16)33-23)29-25(30)34-13-21(31)28-15-10-11-18(27)17(26)12-15/h2-12H,13H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZDFHJSQCPVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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